molecular formula C4H9NO3 B559538 D-threonine CAS No. 632-20-2

D-threonine

Cat. No.: B559538
CAS No.: 632-20-2
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-STHAYSLISA-N
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Description

D-Threonine is an enantiomer of threonine, an essential amino acid used in the biosynthesis of proteins. It is characterized by the presence of an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group. Unlike its L-isomer, this compound is not commonly found in nature and is primarily of interest in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

D-Threonine interacts with several enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme threonine dehydratase, which converts L-Threonine to α-ketobutyrate and ammonia . This interaction is crucial for the biosynthesis of L-Isoleucine .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the metabolism of this compound can influence the levels of α-ketobutyrate, a key metabolite in cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of threonine dehydratase, leading to the enzyme’s activation and the subsequent conversion of L-Threonine to α-ketobutyrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the activity of threonine dehydratase can vary depending on the concentration of this compound

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as threonine dehydratase and is involved in the biosynthesis of L-Isoleucine . The metabolism of this compound can also affect metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threonine can be synthesized through various methods, including the aldol condensation of glycine and aldehydes catalyzed by threonine aldolases. This reaction is highly stereoselective, producing β-hydroxy-α-amino acids with complete control over the stereochemistry at the α-carbon and moderate specificity at the β-carbon .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Alcaligenes xylosoxidans, are engineered to produce this compound aldolase, which catalyzes the formation of this compound from simpler precursors .

Chemical Reactions Analysis

Types of Reactions: D-Threonine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.

Major Products:

Scientific Research Applications

D-Threonine has numerous applications in scientific research:

Comparison with Similar Compounds

    L-Threonine: The L-isomer of threonine, which is more common in nature and is an essential amino acid in humans.

    L-Serine: Another hydroxyl-containing amino acid with similar properties.

    D-Serine: The D-isomer of serine, which also has applications in research and industry.

Uniqueness of D-Threonine: this compound is unique due to its specific stereochemistry, which makes it valuable in the synthesis of chiral molecules. Its ability to undergo stereoselective reactions makes it a crucial component in the production of pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1
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InChI Key

AYFVYJQAPQTCCC-STHAYSLISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)O
Source PubChem
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID70859087
Record name D-Threonine
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Molecular Weight

119.12 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-Threonine
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CAS No.

632-20-2, 80-68-2, 24830-94-2, 144-98-9
Record name D-Threonine
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Record name Threonine, D-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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